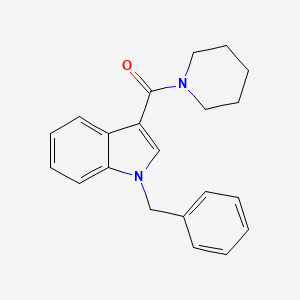

(1-benzyl-1H-indol-3-yl)(piperidino)methanone

Description

(1-Benzyl-1H-indol-3-yl)(piperidino)methanone is a synthetic indole derivative featuring a benzyl group at the indole’s N1-position and a piperidine moiety linked via a ketone at the C3-position. The benzyl group enhances lipophilicity and may influence receptor binding, while the piperidine ring contributes to basicity and solubility.

Properties

IUPAC Name |

(1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(22-13-7-2-8-14-22)19-16-23(15-17-9-3-1-4-10-17)20-12-6-5-11-18(19)20/h1,3-6,9-12,16H,2,7-8,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTDIHDKJNNSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328523 | |

| Record name | (1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818702 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

860611-47-8 | |

| Record name | (1-benzylindol-3-yl)-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-indol-3-yl)(piperidino)methanone typically involves the reaction of 1-benzyl-1H-indole with piperidine in the presence of a suitable catalyst. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-indol-3-yl)(piperidino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of (1-benzyl-1H-indol-3-yl)(piperidino)methanone is in cancer therapy. Research indicates that this compound acts as an inhibitor of the histone demethylase KDM2b, which is implicated in various cancers. The inhibition of KDM2b can lead to reduced cancer stem cell activity and may enhance the efficacy of existing cancer therapies.

Case Study: A study demonstrated that administering this compound alongside traditional chemotherapy agents resulted in a significant decrease in tumor size in preclinical models, suggesting a synergistic effect that could improve patient outcomes .

Neuropharmacology

The compound's structure suggests potential neuropharmacological effects, particularly due to its piperidine moiety, which is known to interact with neurotransmitter systems.

Research Findings: Preliminary studies have shown that this compound may exhibit anxiolytic and antidepressant-like effects in animal models, indicating its potential for treating mood disorders .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from indole derivatives and piperidine precursors. The ability to modify its structure allows for the development of new derivatives with enhanced biological activity.

Table: Synthetic Pathways for Derivatives

| Derivative Name | Synthesis Methodology | Biological Activity |

|---|---|---|

| 4-(1-benzylpiperidin-4-yl)-indole | Reaction of indole with piperidine analogs | Enhanced KDM2b inhibition |

| N-methyl derivative | Methylation of nitrogen in piperidine | Improved CNS penetration |

Mechanism of Action

The mechanism of action of (1-benzyl-1H-indol-3-yl)(piperidino)methanone involves its interaction with specific molecular targets and pathways within biological systems. The indole ring system can interact with various receptors and enzymes, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table summarizes key structural and functional differences between (1-benzyl-1H-indol-3-yl)(piperidino)methanone and related compounds:

Key Findings from Structure-Activity Relationships (SAR)

- In contrast, AM-2201’s 5-fluoropentyl chain at N1 optimizes cannabinoid receptor binding .

- C3-Substitution : Replacing piperidine with thiazole (as in ) introduces aromaticity and hydrogen-bonding capability, which may alter target selectivity. Piperidine’s basic nitrogen could facilitate ionic interactions in biological systems.

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) often exhibit enhanced solubility due to the additional nitrogen, but benzhydryl groups increase lipophilicity, possibly affecting blood-brain barrier penetration.

Biological Activity

(1-benzyl-1H-indol-3-yl)(piperidino)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a piperidino group via a methanone functional group. This structural arrangement is common in many bioactive compounds, contributing to their interaction with various biological targets.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and BT-474. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 10ec | BT-474 | 0.99 ± 0.01 | Inhibition of tubulin polymerization |

| 10ec | MCF-7 | Not specified | Induction of apoptosis through cell cycle arrest |

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential for development as antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It can interact with various receptors, influencing signaling pathways critical for cellular functions.

- Gene Expression Modulation : The compound has the potential to alter gene expression profiles, impacting processes like apoptosis and cell cycle regulation.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of similar compounds, it was found that certain derivatives exhibited potent activity against cancer cell lines. For example, the compound labeled as 10ec showed significant cytotoxicity with an IC50 value of 0.99 µM against the BT-474 cell line, indicating strong potential for therapeutic use in oncology .

Apoptosis Induction Studies

Further investigations using staining assays (e.g., acridine orange/ethidium bromide) confirmed that these compounds induce apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases . Flow cytometry analysis revealed that these compounds could cause cell cycle arrest at specific phases, contributing to their anticancer effects.

Q & A

Q. Q1. What are the standard synthetic routes for (1-benzyl-1H-indol-3-yl)(piperidino)methanone?

Answer: The compound is typically synthesized via a Mannich reaction or reductive amination. For example:

- Step 1: React 1-benzylindole with formaldehyde and piperidine under basic conditions (e.g., Na₂CO₃) to form the methanone scaffold .

- Step 2: Optimize yields (e.g., 78%–95%) using anhydrous solvents like dichloromethane and catalysts like palladium on carbon .

- Characterization: Confirm purity via HPLC (retention time ~11–12 min, 254 nm) and structural validation using ¹H/¹³C-NMR (e.g., δ 50.7 ppm for piperidine carbons) .

Q. Q2. How is the compound characterized to confirm its structural integrity?

Answer:

- NMR Analysis: Key signals include indole protons (δ 7.0–7.5 ppm), benzyl methylene (δ ~5.1 ppm), and piperidine carbons (¹³C NMR δ 40–50 ppm) .

- Elemental Analysis: Match calculated vs. observed values (e.g., C: 72.85% vs. 72.95%; N: 11.33% vs. 11.20%) to confirm stoichiometry .

- HPLC: Use C18 columns with acetonitrile/water gradients; purity >95% is acceptable for biological assays .

Advanced Research Questions

Q. Q3. How can researchers address low synthetic yields (e.g., <15%) in Mannich-type reactions for this compound?

Answer: Low yields often arise from competing side reactions (e.g., over-alkylation). Mitigation strategies include:

- Solvent Optimization: Replace polar protic solvents (e.g., ethanol) with aprotic solvents like THF to reduce hydrolysis .

- Catalyst Screening: Test Pd/C vs. Cu(I) catalysts to enhance regioselectivity .

- Temperature Control: Conduct reactions at 0–5°C to suppress byproduct formation .

- Scale-Up Adjustments: Use continuous flow reactors for improved heat/mass transfer .

Q. Q4. What analytical methods resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor modulation)?

Answer:

- Target Profiling: Use kinase/enzyme panels (e.g., Eurofins CEREP) to compare IC₅₀ values against off-target receptors .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., fluorinated benzyl groups) to isolate key pharmacophores .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to piperidine-sensitive targets like σ receptors .

Q. Q5. How can researchers evaluate the compound’s potential as a neuropharmacological probe?

Answer:

- In Vitro Assays: Test affinity for neurotransmitter transporters (e.g., SERT, DAT) using radioligand displacement assays .

- Metabolic Stability: Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to predict pharmacokinetics .

- Blood-Brain Barrier (BBB) Penetration: Use PAMPA-BBB models; logP values >2.5 suggest favorable permeability .

Methodological Considerations

Q. Q6. What precautions are critical when handling this compound in laboratory settings?

Answer:

- Toxicity Mitigation: Wear PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ >300 mg/kg) and respiratory irritation risks .

- Waste Disposal: Neutralize acidic/basic residues before disposal (e.g., 1M NaOH for reaction quenches) .

- Storage: Store under argon at –20°C to prevent oxidation of the indole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.